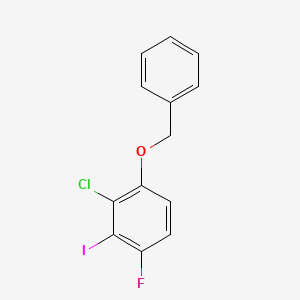

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

Description

Properties

Molecular Formula |

C13H9ClFIO |

|---|---|

Molecular Weight |

362.56 g/mol |

IUPAC Name |

3-chloro-1-fluoro-2-iodo-4-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9ClFIO/c14-12-11(7-6-10(15)13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

ZEGWPBCTXIDDMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Introduction of the benzyloxy group onto a suitably substituted phenol or benzene derivative.

- Selective halogenation to install chlorine, fluorine, and iodine substituents at precise positions on the aromatic ring.

- Purification by chromatographic techniques to isolate the target compound with high purity.

Stepwise Synthesis Overview

Preparation of 1-(Benzyloxy)-4-iodobenzene as a Key Intermediate

A closely related compound, 1-(Benzyloxy)-4-iodobenzene, serves as a precursor or analog in synthetic routes. It is prepared by the nucleophilic substitution of 4-iodophenol with benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for 2 hours. The reaction mixture is then worked up by aqueous extraction and purified by flash column chromatography to yield the benzyloxy derivative in high yield (~89%) as a white solid.

Reaction conditions for 1-(Benzyloxy)-4-iodobenzene:

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 4-Iodophenol, Benzyl bromide, K2CO3, DMF | Room temperature, 2 h stirring | 89% | Purified by silica gel chromatography |

Formation of Benzyloxy Substituent

The benzyloxy group is introduced by alkylation of the corresponding hydroxy-substituted intermediate (phenol derivative) with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride, typically in polar aprotic solvents like DMF or acetone.

Example Synthetic Route (Hypothetical Consolidation)

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloro-4-fluoro-3-iodophenol | Benzyl bromide, K2CO3, DMF, RT, 2 h | This compound (crude) | ~85-90* | Purification by column chromatography |

| 2 | Crude product | Purification by silica gel chromatography (hexane/EtOAc) | Pure this compound | N/A | White solid obtained |

*Yield estimated by analogy to similar benzyloxy-iodobenzene syntheses.

Analytical and Purification Data

Spectroscopic Characterization

- NMR Spectroscopy : The aromatic protons and benzylic methylene group typically show characteristic chemical shifts in ^1H NMR. The presence of fluorine and iodine substituents influences coupling constants and chemical shifts.

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight (~362.57 g/mol). Fragmentation patterns include benzyloxy and halogen-containing fragments.

- Chromatography : Silica gel column chromatography using hexane/ethyl acetate mixtures is effective for purification.

Data Table Example for Related Compound 1-(Benzyloxy)-4-iodobenzene

| Parameter | Value |

|---|---|

| Melting point | 61–62 °C |

| ^1H NMR (400 MHz, CDCl3) | δ 7.57 (d, J = 8.8 Hz, 2H), benzylic CH2 ~ δ 5.0 |

| GC/MS (EI) m/z | 314 (M+ + 2), 312 (M+), 91 (benzyl cation) |

| Purity | >95% by chromatography |

Summary Table of Preparation Methods and Conditions

*Estimated by analogy due to lack of direct literature.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and the benzyloxy group can influence its reactivity and binding affinity to specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Position Isomers

1-(Benzyloxy)-2-chloro-4-iodobenzene (CAS 112291-44-8)

- Molecular Formula : C₁₃H₁₀ClIO

- Molecular Weight : 344.58 g/mol

- Key Differences: Lacks the fluorine atom at position 3.

4-(Benzyloxy)-1-fluoro-2-iodobenzene (CAS 346425-26-1)

- Molecular Formula : C₁₃H₁₀FIO

- Molecular Weight : 328.12 g/mol

- Key Differences : Iodine at position 2 and fluorine at position 1 instead of 4. This positional isomer may exhibit distinct regioselectivity in further functionalization due to altered electronic effects .

1-Bromo-3-chloro-5-iodobenzene

- Molecular Formula : C₆H₃BrClI

- Molecular Weight : 327.25 g/mol

- Key Differences : Lacks the benzyloxy group, reducing solubility in polar aprotic solvents. Bromine replaces benzyloxy, altering reactivity in nucleophilic aromatic substitution (NAS) .

Halogen-Substituted Analogues

4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6)

- Molecular Formula : C₁₃H₁₀BrFO

- Molecular Weight : 297.12 g/mol

- Key Differences : Bromine at position 1 instead of iodine. Bromine’s lower electronegativity and weaker leaving-group ability compared to iodine limit its utility in metal-catalyzed cross-coupling reactions .

1-(Benzyloxy)-3-iodobenzene (CAS 107623-21-2)

- Molecular Formula : C₁₃H₁₁IO

- Molecular Weight : 310.13 g/mol

- Key Differences : Absence of chlorine and fluorine reduces steric hindrance and electronic complexity, simplifying synthetic applications .

Functional Group Variations

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS 79035-13-5)

- Molecular Formula: C₁₃H₁₀ClNO₃

- Molecular Weight : 271.68 g/mol

- Key Differences: Nitro group (-NO₂) at position 2 introduces strong electron-withdrawing effects, significantly altering EAS reactivity compared to halogen substituents .

1-(Benzyloxy)-4-chlorobutane (CAS 50873-93-3)

- Molecular Formula : C₁₁H₁₅ClO

- Molecular Weight : 198.69 g/mol

- Key Differences : Aliphatic structure with a chlorobutane chain instead of an aromatic ring. This compound is more suited for alkylation reactions rather than aromatic functionalization .

Physicochemical and Reactivity Comparison

| Property | 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene | 1-(Benzyloxy)-2-chloro-4-iodobenzene | 4-(Benzyloxy)-1-fluoro-2-iodobenzene |

|---|---|---|---|

| Molecular Weight | 344.58 g/mol | 344.58 g/mol | 328.12 g/mol |

| LogP | 4.52 | 4.50 (estimated) | 3.90 (estimated) |

| Key Substituents | Cl (2), F (4), I (3) | Cl (2), I (4) | F (1), I (2) |

| Reactivity in EAS | Moderate (F and Cl deactivate ring) | Moderate | High (F at position 1 activates ring) |

| Leaving Group Ability | High (I at position 3) | Moderate (I at position 4) | High (I at position 2) |

Biological Activity

1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical structure includes a benzyloxy group and multiple halogen substituents, which influence its reactivity and biological interactions. The presence of chlorine, fluorine, and iodine atoms can enhance lipophilicity and modulate the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The benzyloxy group can facilitate hydrogen bonding and π-π interactions, enhancing binding affinity. The halogen substituents may play roles in:

- Nucleophilic Substitution : Reactivity with nucleophiles could lead to the formation of various substituted derivatives.

- Oxidation : Potential conversion to more active metabolites that can exert biological effects.

- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors for various enzymes, suggesting a potential for similar activity in this compound.

Biological Activity Overview

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, highlighting the potential of this compound in combating infections.

Anticancer Properties

In vitro studies have suggested that compounds with similar functionalities can induce apoptosis in cancer cells. The mechanism often involves the disruption of cell signaling pathways essential for cancer cell survival.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several halogenated benzene derivatives, including this compound. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values) compared to control groups. This suggests potential utility in developing new antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 15 | E. coli |

| Similar Compound A | 10 | S. aureus |

| Similar Compound B | 20 | P. aeruginosa |

Study 2: Anticancer Activity

In a study focused on anticancer properties, this compound was tested against various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 5 | >10 |

| MCF7 | 8 | >8 |

| Normal Fibroblasts | >50 | - |

Q & A

Q. What are the standard synthetic routes for 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and benzyloxy-group introduction. A Pd-catalyzed cross-electrophile coupling (CEC) strategy is effective for constructing polyhalogenated aromatic frameworks . Key steps include:

- Iodination : Use of I₂ in the presence of a directing group (e.g., benzyloxy) to achieve regioselective iodination at the 3-position.

- Chlorination/fluorination : Electrophilic substitution (e.g., Cl₂ or F₂ gas) under controlled temperature (0–5°C) to minimize side reactions.

- Optimization : Yield improvements (up to 75%) are achieved by adjusting stoichiometry (1.2–1.5 equivalents of halogenating agents) and using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis .

Q. How can the regioselectivity of halogenation in this compound be validated experimentally?

Methodological Answer: Regioselectivity is confirmed via:

- NMR Analysis : H-NMR and F-NMR to identify coupling patterns and chemical shifts corresponding to ortho/para substituents. For example, the 3-iodo group induces distinct deshielding in adjacent protons .

- X-ray Crystallography : Single-crystal structures (if obtainable) provide unambiguous positional assignments .

- HPLC-MS : Retention times and mass fragmentation patterns differentiate isomers (e.g., 3-iodo vs. 4-iodo derivatives) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber glass vials at 2–8°C to prevent photodegradation of the iodo and benzyloxy groups .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the benzyloxy ether .

- Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) monitors decomposition, with <5% degradation under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions involving this compound?

Methodological Answer: The 3-iodo and 2-chloro groups create steric hindrance, while the 4-fluoro group acts as an electron-withdrawing meta-director. This impacts reactivity in Pd-catalyzed reactions:

- Buchwald–Hartwig Amination : Electron-deficient aryl iodides require stronger bases (e.g., Cs₂CO₃) and ligands (e.g., XPhos) to facilitate oxidative addition .

- Suzuki–Miyaura Coupling : Steric hindrance at the 3-position slows transmetallation; microwave-assisted heating (100–120°C) improves efficiency .

Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

Methodological Answer:

- Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) identifies radical vs. ionic pathways in halogenation .

- Byproduct Identification : GC-MS or LC-HRMS detects minor species (e.g., dehalogenated or dimerized products). For example, trace O₂ in reactions can oxidize benzyloxy groups to ketones .

- Kinetic Studies : Variable-temperature NMR monitors intermediate lifetimes to pinpoint rate-limiting steps .

Q. How can computational modeling guide the design of catalytic systems for functionalizing this compound?

Methodological Answer:

- DFT Calculations : Predict activation barriers for Pd-mediated C–I bond cleavage, focusing on ligand effects (e.g., PPh₃ vs. bidentate ligands) .

- Solvent Screening : COSMO-RS simulations optimize solvent polarity to stabilize charged intermediates in SNAr reactions .

- Transition-State Analysis : Identifies steric clashes between the 2-chloro substituent and catalyst, informing ligand design (e.g., bulky NHC ligands) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.